Formycin b

描述

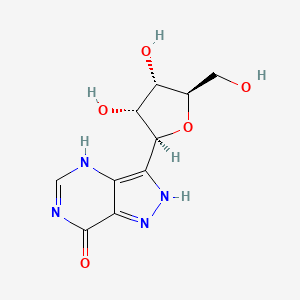

甲酰胺霉素B 是一种核苷类似物,其化学式为

C10H12N4O5

and a molecular weight of 268.23 g/mol . 它以其抗生素特性而闻名,并表现出抗寄生虫活性,特别是针对利什曼原虫 . 甲酰胺霉素B 属于一类称为 C-糖基化合物的有机化合物,其中糖基通过一个碳原子通过 C-糖苷键与另一个基团连接 .准备方法

合成路线和反应条件: 甲酰胺霉素B 可以通过多种化学路线合成。一种常见的方法涉及将合适的糖衍生物与嘌呤或嘧啶碱基缩合。反应通常需要催化剂和特定的反应条件,以确保正确的立体化学和产率。

工业生产方法: 甲酰胺霉素B 的工业生产通常涉及微生物发酵。 诺卡氏菌属间型菌已知能自然产生甲酰胺霉素B . 发酵过程涉及在富含营养的培养基中培养细菌,然后提取和纯化化合物。

化学反应分析

反应类型: 甲酰胺霉素B 经历了几种类型的化学反应,包括:

氧化: 甲酰胺霉素B 可以被氧化形成各种衍生物。

还原: 还原反应可以改变分子上的官能团。

取代: 亲核取代反应可以在分子上的特定位置发生。

常用试剂和条件:

氧化: 常见的氧化剂包括高锰酸钾和过氧化氢。

还原: 通常使用硼氢化钠或氢化铝锂等还原剂。

取代: 取代反应的条件各不相同,但通常涉及卤化物或胺类等亲核试剂。

主要产物: 这些反应形成的主要产物取决于所用试剂和条件的具体情况。例如,氧化可能产生羟基化衍生物,而取代反应可以将新的官能团引入分子中。

科学研究应用

Anticancer Properties

Formycin B has demonstrated notable anticancer effects, particularly against leukemia cells. Research indicates that it inhibits the proliferation of L5178Y mouse leukemia cells at concentrations that are not significantly cytotoxic. Specifically, this compound inhibits cell growth at concentrations less than twice that required to achieve 50% inhibition of cell proliferation (IC50) . The compound's mechanism involves:

- Inhibition of DNA, RNA, and Protein Synthesis : this compound significantly reduces the incorporation of radioactive precursors into nucleic acids and proteins, indicating its role as an inhibitor of biosynthetic processes.

- Polyadenosine Diphosphoribose Polymerase Inhibition : It competitively inhibits polyadenosine diphosphoribose polymerase, which is crucial for DNA repair and cellular signaling .

Table 1: Anticancer Activity of this compound

| Study Reference | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| Duffy et al., 2020 | L5178Y Mouse Leukemia | < 2 | Inhibits DNA/RNA/protein synthesis |

| Cohen et al., 1978 | Various Tumor Cells | Variable | Inhibition of polyadenosine diphosphoribose polymerase |

Antiviral Applications

This compound exhibits antiviral properties, particularly against viruses that affect cellular metabolism. Its structural similarity to adenosine allows it to interfere with viral replication processes. Notably:

- Mechanism of Action : this compound acts as a substrate for viral enzymes, leading to the termination of viral RNA synthesis.

- Potential in Drug Development : Its effectiveness has prompted investigations into modified nucleosides that retain similar antiviral activities while enhancing stability and bioavailability .

Table 2: Antiviral Efficacy of this compound

| Virus Type | Effectiveness | Reference |

|---|---|---|

| HIV | Inhibitory | Dapp et al., 2014 |

| Influenza Virus | Moderate | De Clercq, 2016 |

Biochemical Research Applications

This compound is utilized in biochemical research to study nucleoside transport mechanisms and enzyme interactions:

- Transport Studies : Investigations into the elimination pathways for nucleosides like this compound from cerebrospinal fluid have highlighted specific transport systems involved in nucleoside metabolism .

- Enzyme Inhibition Studies : The compound serves as a tool for studying enzyme kinetics and interactions due to its competitive inhibition properties against various enzymes involved in nucleotide metabolism.

Table 3: Biochemical Studies Utilizing this compound

作用机制

甲酰胺霉素B 通过靶向细胞中的特定酶和途径发挥作用。 它抑制嘌呤核苷磷酸化酶和次黄嘌呤-鸟嘌呤磷酸核糖基转移酶,它们对于核苷酸代谢至关重要 . 通过破坏这些途径,甲酰胺霉素B 干扰核苷酸的合成,从而抑制细胞生长和增殖。

相似化合物的比较

甲酰胺霉素B 在核苷类似物中是独一无二的,因为它具有特定的结构和作用方式。类似的化合物包括:

甲酰胺霉素A: 另一种核苷类似物,具有类似的特性但具有不同的生物活性。

利巴韦林: 一种广谱抗病毒核苷类似物。

阿昔洛韦: 一种主要用于治疗单纯疱疹病毒感染的抗病毒化合物。

生物活性

Formycin B, a nucleoside antibiotic produced by Nocardia interforma, has garnered attention for its diverse biological activities, particularly in antiviral, anticancer, and antibacterial applications. This article synthesizes current knowledge on the biological activity of this compound, highlighting its mechanisms of action, efficacy against various pathogens, and potential therapeutic applications.

Chemical Structure and Biosynthesis

This compound is structurally related to adenosine and is synthesized via complex biosynthetic pathways involving multiple enzymes. The biosynthetic gene cluster (BGC) responsible for Formycin production in Streptomyces kaniharaensis has been elucidated, revealing 24 open reading frames (ORFs) associated with its synthesis. Key enzymes include those that modify ribose and nitrogenous bases, contributing to the unique properties of this compound as a non-canonical nucleoside .

Antiviral Activity

This compound exhibits significant antiviral properties. Research indicates its effectiveness against various viruses, including:

- Tobacco Mosaic Virus (TMV) : this compound has been shown to inhibit TMV multiplication in tobacco leaf discs, demonstrating its potential as an antiviral agent in plant systems .

- Influenza Virus : A derivative of this compound, methylthio-formycin, has been studied for its ability to inhibit influenza virus propagation. It operates through distinct mechanisms compared to other antiviral drugs like T-705, with an IC50 value comparable to that of Formycin A .

Anticancer Properties

This compound has also been evaluated for its anticancer activity. In vitro studies have demonstrated that it possesses cytotoxic effects against various human tumor cell lines. For instance, it was tested against the National Cancer Institute’s panel of 60 human tumor cell lines, showing notable inhibition in several cases:

| Cell Line | GI50 (µM) |

|---|---|

| UO-31 (Renal Cancer) | < 20 |

| HS 578T (Breast Cancer) | < 20 |

| Hop-92 (Lung Cancer) | 9.3 |

These findings suggest that this compound may be a promising candidate for further development as an anticancer agent .

The biological activity of this compound is attributed to several mechanisms:

- Inhibition of Nucleoside Transporters : Studies have shown that this compound can inhibit nucleoside transporters such as ENT2, although it does not significantly affect ribavirin uptake in specific cell lines . This suggests a nuanced role in modulating cellular nucleoside levels.

- Interference with Viral Replication : The compound's structural similarity to adenosine allows it to interfere with viral replication processes by mimicking natural substrates involved in nucleic acid synthesis.

Case Studies and Clinical Implications

- Antiviral Efficacy : In a study examining the effects of this compound on TMV, researchers observed a significant reduction in viral load within treated plants compared to controls. This highlights its potential application in agricultural biotechnology for virus-resistant crops.

- Cancer Treatment Potential : Preclinical trials assessing the efficacy of this compound against human cancer cell lines revealed promising results that warrant further investigation into its use as an adjunct therapy in oncology.

属性

IUPAC Name |

3-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2,6-dihydropyrazolo[4,3-d]pyrimidin-7-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N4O5/c15-1-3-7(16)8(17)9(19-3)5-4-6(14-13-5)10(18)12-2-11-4/h2-3,7-9,15-17H,1H2,(H,13,14)(H,11,12,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MTCJZZBQNCXKAP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC2=C(NN=C2C(=O)N1)C3C(C(C(O3)CO)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N4O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60930213 | |

| Record name | 1,4-Anhydro-1-(7-oxo-6,7-dihydro-2H-pyrazolo[4,3-d]pyrimidin-3-yl)pentitol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60930213 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

268.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13877-76-4 | |

| Record name | formycin b | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=106486 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,4-Anhydro-1-(7-oxo-6,7-dihydro-2H-pyrazolo[4,3-d]pyrimidin-3-yl)pentitol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60930213 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。